molecular formula C13H19FN4O B2879900 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol CAS No. 2034431-40-6

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

Cat. No.: B2879900
CAS No.: 2034431-40-6
M. Wt: 266.32
InChI Key: LSOATENFQGNILP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a chemical compound with the CAS Number 2034431-40-6 and a molecular formula of C13H19FN4O . It has a molecular weight of 266.31 g/mol . This reagent belongs to a class of substituted pyrimidine compounds, which are heterocyclic aromatic compounds similar to pyridine and are of significant interest in medicinal chemistry . Pyrimidine derivatives are frequently investigated for their potential to interact with biological targets such as protein kinases, which are enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and proliferation . While specific biological data for this compound is not fully detailed in the available literature, its structural features align with those explored in pharmaceutical research. For instance, related 2,4,5-trisubstituted pyrimidine analogues have been identified as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, establishing them as potential starting points for novel antimalarial therapies . Furthermore, similar molecular scaffolds are studied in the context of inhibiting other kinase targets, such as cGMP-dependent protein kinase (PKG), which is a validated target for antimalarial drug development . This suggests that this compound may serve as a valuable building block or intermediate for researchers in drug discovery, particularly in the synthesis and optimization of kinase-targeted libraries. Intended Use and Handling: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOATENFQGNILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2F)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination at Position 4

The initial step involves substituting the chlorine atom at position 4 of 5-fluoro-2,4-dichloropyrimidine with pyrrolidine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by a strong base to deprotonate pyrrolidine and enhance its nucleophilicity.

Representative Procedure

  • Reactants : 5-Fluoro-2,4-dichloropyrimidine (1.0 equiv), pyrrolidine (1.1–1.2 equiv), sodium tert-butoxide (1.2 equiv).
  • Solvent : Tetrahydrofuran (THF) or toluene.
  • Conditions : 65–70°C for 4–6 hours under nitrogen atmosphere.
  • Workup : Acid quenching (pH 3–4) with trifluoroacetic acid or acetic acid, followed by aqueous extraction and solvent removal.

Key Data

Parameter Value Source
Yield 95.9–96.3%
Purity (HPLC) >99.5%
Reaction Time 4 hours

This step selectively functionalizes position 4 due to the higher electrophilicity of the para-chlorine relative to the ortho-chlorine in the pyrimidine ring.

Alternative Pathway: Direct Coupling with Piperidin-3-ol

Recent advancements demonstrate that unprotected piperidin-3-ol can participate in SNAr reactions under optimized conditions, bypassing protection-deprotection steps.

Procedure

  • Reactants : 4-(Pyrrolidin-1-yl)-5-fluoro-2-chloropyrimidine (1.0 equiv), piperidin-3-ol (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Acetonitrile.
  • Conditions : Microwave irradiation at 120°C for 1 hour.
  • Workup : Filtration, solvent evaporation, recrystallization from ethanol/water.

Key Data

Parameter Value Source
Yield 82%
Purity (HPLC) 98.7%

This method reduces synthetic steps but requires rigorous control of reaction parameters to minimize hydroxyl group participation in side reactions.

Oxidation and Byproduct Management

Residual oxidizing agents (e.g., hydrogen peroxide) from earlier stages necessitate quenching to prevent over-oxidation. Sodium bisulfite is routinely employed to neutralize peroxides, as evidenced in large-scale syntheses.

Quenching Protocol

  • Reagent : Saturated sodium bisulfite solution.
  • Conditions : 15–20°C, gradual addition to avoid exothermic runaway.

Scalability and Industrial Adaptation

The synthesis is amenable to kilogram-scale production, as demonstrated in CN111018838A, which reports a 92.8% yield for a related pyrrolidinyl pyrimidine derivative. Critical considerations include:

  • Solvent Recovery : THF and toluene are distilled and reused to minimize costs.
  • Catalyst Recycling : Sodium tungstate is recovered via aqueous extraction and reused in subsequent batches.

Analytical Characterization

Final product purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Representative HPLC Conditions

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1.0 mL/min.
  • Retention Time : 8.2 minutes.

NMR Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 4.85 (br s, 1H, -OH), 3.70–3.45 (m, 4H, piperidine-H), 3.10–2.90 (m, 4H, pyrrolidine-H), 2.20–1.60 (m, 8H, piperidine/pyrrolidine-CH2).

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural motifs with several analogs reported in recent literature and chemical databases. Below is a comparative analysis based on substituent patterns, functional groups, and reported activities:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Pyrimidine Substituents Piperidine Substituent Key Functional Groups Reported Activity/Use Reference
1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol 5-Fluoro, 4-pyrrolidin-1-yl 3-hydroxy Fluorine, pyrrolidine, hydroxyl Not explicitly reported (structural focus) N/A
7d (Khurana et al. 2017) 4-pyrrolidin-1-yl, 2-urea linkage None Urea, pyrrolidine, cyano CB1 allosteric modulator
8d (Khurana et al. 2017) 2-pyrrolidin-1-yl, 4-urea linkage None Urea, pyrrolidine, cyano CB1 allosteric modulator
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol 5-Chloro 4-hydroxy Chlorine, hydroxyl No activity specified
1-(2-Aminopyrimidin-4-yl)piperidin-3-ol 2-Amino 3-hydroxy Amino, hydroxyl Intermediate in synthesis
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-... Triazole-pyrimidine hybrid Cyclopropylmethyl Sulfonyl, triazole Pesticide

Key Observations

Substituent Effects on Activity: The fluorine atom in the target compound may confer greater electronegativity and metabolic stability compared to the chlorine in 1-(5-chloropyrimidin-2-yl)piperidin-4-ol . Halogen substituents are known to influence lipophilicity and target binding. Pyrrolidine vs. Urea Linkages: Compounds 7d and 8d (Khurana et al.) replace the piperidin-3-ol group with a urea bridge, which is critical for their activity as cannabinoid receptor 1 (CB1) allosteric modulators . The urea group facilitates hydrogen bonding with CB1, whereas the hydroxyl group in the target compound might target different interactions.

Piperidine Substitution Patterns: The 3-hydroxy position in the target compound contrasts with the 4-hydroxy in 1-(5-chloropyrimidin-2-yl)piperidin-4-ol . This positional difference could alter solubility, stereochemistry, and receptor engagement.

Therapeutic vs. Agricultural Applications :

  • While the target compound’s application remains unelucidated in the provided evidence, structurally related compounds like N-(cyclopropylmethyl)-5-(methylsulfonyl)-... are explicitly designed as pesticides, highlighting the diversity of pyrimidine derivatives in agrochemicals .

Structure-Activity Relationship (SAR) Insights

  • Fluorine’s Role : Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in biological targets, as seen in FDA-approved fluorinated drugs.
  • Pyrrolidine vs.
  • Hydroxyl Position : The 3-hydroxy group on piperidine may form intramolecular hydrogen bonds, influencing bioavailability and membrane permeability compared to 4-hydroxy analogs.

Biological Activity

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring, a pyrimidine moiety with a fluorine substitution, and a pyrrolidine group. Its molecular formula is C21H27FN6OC_{21}H_{27}FN_6O with a molecular weight of approximately 394.48 g/mol. Understanding the structure is crucial as it influences the biological activity and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate signaling pathways, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential as a modulator for G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. The compound has demonstrated significant antibacterial and antifungal activities:

Microorganism Activity MIC (mg/mL)
Staphylococcus aureusStrong0.0039
Escherichia coliStrong0.025
Candida albicansModerate3.125

These findings suggest that the compound could be developed as a therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that modifications to the piperidine ring enhanced the anticancer activity against hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutics like bleomycin .

Study on Antifungal Properties

A comprehensive study assessed the antifungal efficacy of various piperidine derivatives, including those related to our compound. It was found that structural modifications significantly influenced their activity against fungal pathogens such as Candida spp. The study highlighted that substituents on the piperidine ring could enhance antifungal potency, indicating the importance of chemical structure in biological activity .

Clinical Relevance

In clinical settings, compounds similar to this compound have been investigated for their potential in treating infections caused by resistant bacterial strains. The promising results from in vitro studies have led to further exploration in preclinical trials, focusing on safety and efficacy profiles.

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